SST0116CL1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H31ClN4O6 |

|---|---|

Peso molecular |

483.0 g/mol |

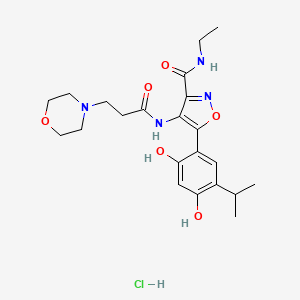

Nombre IUPAC |

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-(3-morpholin-4-ylpropanoylamino)-1,2-oxazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H30N4O6.ClH/c1-4-23-22(30)20-19(24-18(29)5-6-26-7-9-31-10-8-26)21(32-25-20)15-11-14(13(2)3)16(27)12-17(15)28;/h11-13,27-28H,4-10H2,1-3H3,(H,23,30)(H,24,29);1H |

Clave InChI |

IJBIOWMKHRRFCS-UHFFFAOYSA-N |

SMILES canónico |

CCNC(=O)C1=NOC(=C1NC(=O)CCN2CCOCC2)C3=CC(=C(C=C3O)O)C(C)C.Cl |

Origen del producto |

United States |

Foundational & Exploratory

SST0116CL1: A Technical Overview of its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SST0116CL1 is a novel, second-generation small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. By binding to the ATP pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines, demonstrating broad efficacy. The in vivo anti-tumor activity has also been confirmed in xenograft models.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HT-1080 | Fibrosarcoma | 0.1 - 0.8 |

| MV4;11 | Acute Monocytic Leukemia | 0.1 - 0.8 |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 0.1 - 0.8 |

| A2780 | Ovarian Carcinoma | 0.1 - 0.8 |

| A431 | Epidermoid Carcinoma | 0.1 - 0.8 |

| GTL-16 | Gastric Carcinoma | 0.1 - 0.8 |

| BT-474 | Breast Carcinoma | 0.1 - 0.8 |

Data represents the concentration of this compound required to inhibit cell growth by 50% after 72 hours of exposure. The data is derived from a study by Vesci et al., 2014.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Volume Inhibition (%) |

| GTL-16 | Gastric Carcinoma | 90 mg/kg, i.p., qdx5/wx3w | 61 |

Data represents the percentage reduction in tumor volume in this compound-treated animals compared to vehicle-treated controls. The study was conducted by Vesci et al., 2014.[1]

Core Mechanism of Action: Hsp90 Inhibition

This compound exerts its anti-cancer effects by inhibiting Hsp90, a chaperone protein that is essential for the proper folding, stability, and activity of a multitude of "client" proteins.[1] Many of these client proteins are oncoproteins that are critical for the initiation and progression of cancer. By inhibiting Hsp90, this compound leads to the misfolding and subsequent degradation of these client proteins, thereby disrupting key signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Affected

The inhibition of Hsp90 by this compound leads to the degradation of several key client proteins, including EGFR, AKT, and CDK4. This simultaneous disruption of multiple oncogenic signaling pathways is a key advantage of Hsp90 inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Hsp90 is required for the stability and maturation of EGFR.

References

SNS-032: A Technical Guide to its Function as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-032, also known as BMS-387032, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2][3][4] Its mechanism of action revolves around the dual inhibition of transcriptional and cell cycle-regulating CDKs, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[4][5] This technical guide provides an in-depth overview of the core functions of SNS-032, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant biological pathways.

Introduction

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[6] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. SNS-032 is a synthetic aminothiazole compound that has demonstrated significant anti-neoplastic activity in preclinical and clinical studies.[4][7] By targeting key CDKs involved in both cell proliferation and the transcriptional machinery essential for cell survival, SNS-032 offers a multi-pronged approach to cancer therapy.

Mechanism of Action

The primary mechanism of action of SNS-032 is the competitive inhibition of the ATP-binding pocket of its target CDKs. This inhibition disrupts the phosphorylation of key substrates, leading to two major cellular outcomes: inhibition of transcription and cell cycle arrest.

2.1. Inhibition of Transcription (CDK7 and CDK9)

SNS-032 potently inhibits CDK7 and CDK9, two kinases essential for the regulation of transcription by RNA Polymerase II (Pol II).[2][3]

-

CDK7 , as part of the transcription factor IIH (TFIIH), phosphorylates the C-terminal domain (CTD) of RNA Pol II at serine 5 (Ser5), a critical step for transcription initiation.[8]

-

CDK9 , a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the CTD of RNA Pol II at serine 2 (Ser2), which is necessary for productive transcript elongation.[8]

By inhibiting both CDK7 and CDK9, SNS-032 effectively blocks the initiation and elongation of transcription.[3] This leads to a rapid depletion of short-lived mRNAs and their corresponding proteins, including critical anti-apoptotic proteins such as Mcl-1 and XIAP (X-linked inhibitor of apoptosis protein).[3][9] The downregulation of these survival proteins primes cancer cells for apoptosis.

2.2. Cell Cycle Arrest (CDK2)

SNS-032 is also a potent inhibitor of CDK2.[1][2] CDK2, in complex with cyclin E and cyclin A, is a key regulator of the G1/S phase transition and S phase progression. Inhibition of CDK2 by SNS-032 leads to the accumulation of cells in the G1 and S phases of the cell cycle, ultimately halting cell proliferation.[5]

Quantitative Data

The inhibitory potency of SNS-032 against various cyclin-dependent kinases has been determined through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference(s) |

| CDK9/cyclin T | 4 | [1][10] |

| CDK2/cyclin A | 38 | [1] |

| CDK2/cyclin E | 48 | [10] |

| CDK7/cyclin H | 62 | [1] |

| CDK1/cyclin B | 480 | [1] |

| CDK4/cyclin D | 925 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Ki-67 Staining Protocol [protocols.io]

- 2. promega.jp [promega.jp]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SST0116CL1: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SST0116CL1 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and differentiation. As a 4-amino substituted resorcino-isoxazole, this compound exerts its antitumor activity by binding to the ATP pocket of Hsp90, thereby inducing the degradation of key oncoproteins. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | Not explicitly stated in reviewed literature. | - |

| Molecular Weight | Not explicitly stated in reviewed literature. | - |

| Solubility | Soluble in 100% dimethyl sulfoxide (DMSO) for in vitro stock solutions. Formulation for in vivo administration includes 2.5% ethanol, 20% 50 mM tartaric acid, and 77.5% of a 5% glucose solution in water containing 1% Tween-80.[1] | [1] |

| Appearance | Not explicitly stated in reviewed literature. | - |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of ATP at the N-terminal ATP-binding site of Hsp90. This binding event disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. This targeted degradation of oncoproteins results in the inhibition of tumor growth.

A critical consequence of Hsp90 inhibition by this compound is the compensatory upregulation of Heat Shock Protein 70 (Hsp70), a common biomarker for Hsp90 inhibitor activity.

Table 2: In Vitro Biological Activity of this compound

| Assay | Target/Cell Line | IC50 (µM) |

| Hsp90α Binding Affinity | Recombinant human Hsp90α | 0.21 ± 0.03 |

| Her2 Degradation | BT474 breast carcinoma cells | 0.20 ± 0.02 |

The antitumor properties of this compound have been demonstrated in various solid and hematological tumor models. Its activity is linked to the destabilization of multiple Hsp90 client proteins, including EGFR, Akt, and CDK-4.

Experimental Protocols

Hsp90α Binding Affinity Assay (Competitive Fluorescence Polarization)

This assay quantifies the binding affinity of this compound to Hsp90α by measuring the displacement of a fluorescently labeled Hsp90 ligand.

Principle: A fluorescently labeled Hsp90 inhibitor (tracer) will emit polarized light when bound to the large Hsp90α protein. Unlabeled inhibitors, such as this compound, will compete with the tracer for binding, causing the tracer to be displaced and resulting in a decrease in fluorescence polarization.

General Protocol:

-

Reagents: Recombinant human Hsp90α, fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin, and 0.01% NP-40), this compound serial dilutions.

-

Procedure: a. In a 384-well plate, add a fixed concentration of recombinant Hsp90α. b. Add serial dilutions of this compound. c. Add a fixed concentration of the fluorescently labeled Hsp90 ligand. d. Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium. e. Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

The Trajectory of a Multi-Kinase Inhibitor: A Technical Overview of SNS-032 (BMS-387032) Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-032, also known as BMS-387032, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9. Its development represents a significant endeavor in targeting fundamental cellular processes of cell cycle regulation and transcriptional control for cancer therapy. This technical guide provides a comprehensive timeline of the discovery and development of SNS-032, detailing its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed in its evaluation. Quantitative data are summarized in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Initial Development

SNS-032 was originally synthesized by Bristol-Myers Squibb Pharmaceutical Research Institute as part of a program to identify selective inhibitors of CDK2.[1] The compound, then named BMS-387032, was identified as an ATP-competitive inhibitor with potent activity against CDK2.[2] In April 2005, Sunesis Pharmaceuticals in-licensed the compound and continued its development under the designation SNS-032.[3] Subsequent research revealed that SNS-032 was also a potent inhibitor of CDK7 and CDK9, broadening its potential therapeutic applications.[1]

Mechanism of Action

SNS-032 exerts its anti-cancer effects through the dual inhibition of cell cycle progression and transcription.[4]

-

Cell Cycle Inhibition: By inhibiting CDK2 and CDK7, SNS-032 blocks the cell cycle.[5][6] CDK2 is crucial for the G1/S transition and progression through the S phase, while CDK7 (as part of the CDK-activating kinase, CAK complex) is a master regulator of CDK activity.[4][7] Inhibition of these kinases leads to cell cycle arrest, primarily at the G1 and G2 phases.[8]

-

Transcriptional Inhibition: SNS-032 potently inhibits CDK9 and also targets CDK7, both of which are critical for the regulation of transcription.[1][7] They achieve this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a key step for transcriptional initiation and elongation.[2][9] Inhibition of CDK7 and CDK9 by SNS-032 leads to a marked dephosphorylation of serine 2 and 5 of the RNA Pol II CTD, thereby blocking transcription.[6][10] This transcriptional repression disproportionately affects proteins with short mRNA and protein half-lives, including key anti-apoptotic proteins.[1][8]

Preclinical Evaluation

A substantial body of preclinical research has demonstrated the in vitro and in vivo activity of SNS-032 across a range of cancer types.

In Vitro Potency and Selectivity

SNS-032 has shown potent inhibitory activity against its target CDKs.

| Kinase | IC50 (nM) |

| CDK9 | 4[2][6][11] |

| CDK2 | 38[1][6][11] |

| CDK7 | 62[1][6][11] |

| CDK1 | 480[6][11] |

| CDK4 | 925[6][11] |

| CDK5 | 340[12] |

| CDK6 | Little inhibitory effect[12] |

Table 1: In vitro inhibitory activity of SNS-032 against a panel of cyclin-dependent kinases.

SNS-032 is highly selective for CDKs, showing no significant activity against a large panel of other kinases at concentrations up to 1000 nM.[2]

Cellular Effects

Preclinical studies in various cancer cell lines have elucidated the cellular consequences of SNS-032 treatment.

-

Apoptosis Induction: SNS-032 induces apoptosis in multiple cancer cell lines, including those from multiple myeloma (MM), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL).[1][9][13] This is largely attributed to the transcriptional inhibition of short-lived anti-apoptotic proteins such as Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP).[1][10][14] Bcl-2 levels, being a more stable protein, are generally not affected.[1]

-

Cell Cycle Arrest: Treatment with SNS-032 leads to cell cycle arrest at the G1 and G2/M phases.[2][8]

-

Anti-Angiogenic Effects: SNS-032 has been shown to prevent tumor cell-induced angiogenesis by inhibiting the production of Vascular Endothelial Growth Factor (VEGF).[7][11]

In Vivo Efficacy

The anti-tumor activity of SNS-032 has been confirmed in several animal models.

-

In a xenograft model using the RPMI-8226 multiple myeloma cell line, SNS-032 demonstrated significant anti-tumor activity.[15]

-

In a transgenic mouse model of multiple myeloma (Vk*myc), administration of SNS-032 resulted in a statistically significant reduction in serum paraprotein levels.[13]

-

In nude mouse xenograft models of diffuse large B-cell lymphoma, SNS-032 inhibited tumor growth.[9]

Clinical Development

SNS-032 has been evaluated in several Phase I clinical trials for both solid and hematologic malignancies.[4]

Solid Tumors

A Phase I study in patients with metastatic refractory solid tumors or refractory lymphoma evaluated SNS-032 administered as a weekly 1-hour infusion. The study found the drug to be well-tolerated, but enrollment was terminated during dose-escalation due to a change in development strategy, and a maximum tolerated dose (MTD) was not reached.[16][17] The study also explored an oral formulation, which showed an average bioavailability of 19%.[17]

Hematologic Malignancies

A Phase I dose-escalation study was conducted in patients with advanced chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).[15][18][19]

-

Dosage and Administration: SNS-032 was administered as a loading dose followed by a 6-hour infusion weekly for three weeks of a four-week cycle.[15][20]

-

Key Findings:

-

For CLL patients, the dose-limiting toxicity (DLT) was tumor lysis syndrome (TLS), and the MTD was established at 75 mg/m².[15][18]

-

For MM patients, no DLT was observed up to 75 mg/m², and the MTD was not identified due to early study closure.[15][18]

-

Biomarker analyses in patient samples demonstrated mechanism-based activity, including inhibition of CDK7 and CDK9, decreases in Mcl-1 and XIAP expression, and induction of apoptosis in CLL cells.[15][18]

-

Limited clinical activity was observed in these heavily pretreated patient populations.[15][18]

-

| Indication | Patient Population | Phase | Key Outcomes |

| Solid Tumors & Lymphoma | Metastatic/Refractory | I | Well-tolerated; MTD not reached due to study termination.[16][17] |

| Chronic Lymphocytic Leukemia | Advanced | I | MTD: 75 mg/m²; DLT: Tumor Lysis Syndrome.[15][18] |

| Multiple Myeloma | Advanced | I | MTD not established up to 75 mg/m² due to early study closure.[15][18] |

Table 2: Summary of SNS-032 Phase I Clinical Trials.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of SNS-032 against various CDKs was determined using cell-free enzyme assays. The IC50 values were calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.[2]

Cell Proliferation and Viability Assays

The effect of SNS-032 on cancer cell proliferation and viability was commonly assessed using MTT assays or colony-forming assays.[13][21] For example, in the study on multiple myeloma cell lines, an MTT viability assay was used after a 6-hour treatment with SNS-032.[13]

Cell Cycle Analysis

Fluorescence-Activated Cell Sorting (FACS) analysis was employed to determine the effect of SNS-032 on cell cycle distribution.[5][21] Cells were typically stained with propidium iodide (PI) to quantify DNA content.

Apoptosis Assays

The induction of apoptosis was evaluated by methods such as:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.[1][13]

-

PARP Cleavage: Western blot analysis was used to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[13]

-

Caspase Activation: Activation of caspases, such as caspase-3, was measured to confirm the apoptotic pathway.[6]

Western Blot Analysis

This technique was used to assess the modulation of target proteins and downstream signaling molecules. Key proteins analyzed include:

-

Phosphorylation status of RNA Polymerase II CTD (Ser2 and Ser5).[6][13]

-

Levels of anti-apoptotic proteins (Mcl-1, XIAP, Bcl-2).[1][13]

-

Cell cycle regulatory proteins.

-

Cleaved PARP.[13]

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR was utilized to evaluate the effect of SNS-032 on the transcription of specific genes by measuring mRNA levels.[5][21]

In Vivo Xenograft Studies

The in vivo efficacy of SNS-032 was tested in animal models, typically immunodeficient mice bearing human tumor xenografts. Tumor growth was monitored over time, and at the end of the study, tumors were often excised for further analysis.[9][15]

Signaling Pathways and Experimental Workflows

References

- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Sunesis Pharmaceuticals, Inc. Commences Phase I Clinical Trial Of SNS-032 For Cancer - BioSpace [biospace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. [PDF] SNS-032 is a potent and selective inhibitor of CDK2, 7 and 9 and induces cell death by inhibiting cell cycle progression and the expression of antiapoptotic proteins | Semantic Scholar [semanticscholar.org]

- 9. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. selleckchem.com [selleckchem.com]

- 12. SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A phase 1 study of SNS-032 (formerly BMS-387032), a potent inhibitor of cyclin-dependent kinases 2, 7 and 9 administered as a single oral dose and weekly infusion in patients with metastatic refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase I and pharmacologic study of SNS-032, a potent and selective Cdk2, 7, and 9 inhibitor, in patients with advanced chronic lymphocytic leukemia and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 20. ashpublications.org [ashpublications.org]

- 21. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

SST0116CL1 Target Validation in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SST0116CL1 is a novel, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis.[1][2] By binding to the ATP pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of key oncoproteins and subsequent inhibition of tumor growth. This technical guide summarizes the preclinical data supporting the target validation of this compound in solid tumors, providing an in-depth look at its mechanism of action, anti-tumor efficacy, and the experimental protocols utilized in its validation.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its anti-tumor effects by targeting Hsp90, a chaperone protein that plays a critical role in the conformational maturation and stability of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.

The binding of this compound to the N-terminal ATP-binding pocket of Hsp90 inhibits its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Preclinical studies have demonstrated that treatment with this compound results in the downregulation of key oncoproteins such as c-MET, AKT, and CDK4.[2] Concurrently, an upregulation of Hsp70, a classic hallmark of Hsp90 inhibition, is observed.[2]

Signaling Pathway

Caption: Mechanism of action of this compound via Hsp90 inhibition.

Preclinical Efficacy in Solid Tumors

This compound has demonstrated significant anti-tumor activity in various preclinical models of solid tumors, including those known for multidrug resistance. The quantitative outcomes of these studies are summarized below.

Summary of In Vivo Efficacy Data

| Tumor Model | Cell Line | Treatment Schedule | Tumor Volume Inhibition (TVI) | p-value | Complete Response | Reference |

| Gastric Carcinoma | GTL-16 | 90 mg/kg, i.p., qdx5/wx3w | 61% | <0.001 | Not Reported | [2] |

| Multidrug-Resistant Ovarian Carcinoma | A2780/Dx | 200 mg/kg, i.p., q4d/wx3w | 71% | <0.01 | Not Reported | [3] |

| Acute Myeloid Leukemia | MV4;11 | 200 mg/kg, i.v., q4d/wx2w | 90% | <0.001 | 50% | [3] |

| Acute Myeloid Leukemia | MV4;11 | 200 mg/kg, i.p., q2d/wx2w | 81% | <0.01 | 22% | [3] |

i.p. - intraperitoneal; i.v. - intravenous; qdx5/wx3w - once daily for 5 days a week for 3 weeks; q4d/wx2w - every 4 days for 2 weeks; q2d/wx2w - every 2 days for 2 weeks.

Notably, in the GTL-16 gastric cancer model, treatment with this compound was well-tolerated and protected the mice from cachexia induced by the tumor.[2] The compound also showed significant efficacy in the A2780/Dx ovarian tumor cell line, which overexpresses P-glycoprotein, suggesting its potential in treating multidrug-resistant cancers.[3]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical validation of this compound.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in solid tumor xenograft models.

Animal Models:

-

Female athymic nude mice (or other appropriate immunocompromised strain).

-

Age: 6-8 weeks.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Tumor Cell Implantation:

-

Human cancer cell lines (GTL-16, A2780/Dx) were cultured in appropriate media.

-

A suspension of 5-10 x 10^6 cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) was subcutaneously injected into the flank of each mouse.

Treatment:

-

Tumor growth was monitored regularly using calipers.

-

When tumors reached a volume of 50-100 mm³, mice were randomized into vehicle control and treatment groups (n=8 per group).[1][2]

-

This compound was formulated in a suitable vehicle and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the schedules specified in the table above.

-

The vehicle control group received the vehicle solution on the same schedule.

Efficacy Endpoints:

-

Tumor volume was measured 2-3 times per week and calculated using the formula: (length x width²)/2.

-

Body weight was monitored as an indicator of toxicity.

-

Tumor Volume Inhibition (TVI) was calculated at the end of the study.

-

Statistical analysis was performed using the Mann-Whitney test.[1][2]

Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm the on-target activity of this compound by measuring the levels of Hsp90 client proteins and Hsp70 in tumor tissue.

Sample Collection:

-

At the end of the in vivo studies, tumors were excised from a subset of mice at a specified time point after the last dose (e.g., 6 hours).[2]

-

Tumor samples were snap-frozen in liquid nitrogen and stored at -80°C.

Western Blotting:

-

Protein Extraction: Tumor tissues were homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Membranes were blocked to prevent non-specific antibody binding.

-

Membranes were incubated with primary antibodies against c-MET, AKT, CDK4, Hsp70, and a loading control (e.g., actin).

-

After washing, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Caption: A generalized workflow for the preclinical validation of this compound.

Conclusion

The preclinical data strongly support the target validation of this compound as an Hsp90 inhibitor for the treatment of solid tumors. Its ability to induce significant tumor growth inhibition in various models, including those with multidrug resistance, highlights its therapeutic potential. The observed downregulation of key oncogenic client proteins confirms its on-target mechanism of action. Further clinical investigation of this compound in solid tumors is warranted.

References

The Pharmacodynamics of SNS-032: A Deep Dive into a Potent CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacodynamics of SNS-032 (formerly BMS-387032), a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). SNS-032 has been a subject of significant interest in oncology research due to its targeted mechanism of action that disrupts fundamental cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of its mechanism of action, target affinity, and the key experimental findings that underpin our understanding of this compound.

Core Mechanism of Action

SNS-032 exerts its anti-cancer effects by primarily targeting three key cyclin-dependent kinases: CDK2, CDK7, and CDK9.[1][2][3] These kinases are critical regulators of two fundamental cellular processes: cell cycle progression and transcription.[1][2]

-

Inhibition of Cell Cycle Progression (CDK2 & CDK7): SNS-032 blocks the cell cycle by inhibiting CDK2 and CDK7. CDK2 is essential for the G1/S transition and progression through the S phase of the cell cycle.[2][4] CDK7, as part of the CDK-activating kinase (CAK) complex, is a master regulator of CDK activity, including CDK2.[2][4] By inhibiting these kinases, SNS-032 effectively halts the proliferative machinery of cancer cells.

-

Inhibition of Transcription (CDK7 & CDK9): The compound's ability to induce apoptosis is largely attributed to its potent inhibition of CDK7 and CDK9.[1][5] These kinases are crucial for the regulation of RNA polymerase II (RNAP II)-dependent transcription.[4][6] CDK7 is involved in transcriptional initiation, while CDK9, a component of the positive transcription elongation factor b (P-TEFb), is critical for transcriptional elongation.[7][8] Inhibition of these CDKs leads to a global shutdown of transcription, which disproportionately affects the expression of proteins with short half-lives, many of which are key survival factors for cancer cells.[3][5]

Quantitative Analysis of Target Inhibition

The potency and selectivity of SNS-032 against its primary targets have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CDK2, CDK7, and particularly CDK9.

| Target | IC50 (nM) | Reference(s) |

| CDK2 | 38 | [3][9] |

| CDK7 | 62 | [3][9] |

| CDK9 | 4 | [3][9] |

| CDK1 | 480 | [3][9] |

| CDK4 | 925 | [3][9] |

Key Pharmacodynamic Effects

Induction of Apoptosis

A primary consequence of SNS-032 treatment is the induction of apoptosis in a wide range of cancer cell lines.[1][5][10] This is achieved through the transcriptional suppression of key anti-apoptotic proteins.

-

Downregulation of Mcl-1 and XIAP: SNS-032 treatment leads to a rapid decrease in the mRNA and protein levels of myeloid cell leukemia-1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP).[3][5][11] These proteins have short half-lives, making their expression levels highly dependent on continuous transcription.[5] By inhibiting CDK9-mediated transcription, SNS-032 effectively depletes the cellular stores of these critical survival factors, tipping the balance towards apoptosis.[5][7]

-

Caspase Activation and PARP Cleavage: The depletion of anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to the activation of caspases, including caspase-3.[7][10] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[10]

Cell Cycle Arrest

As a direct result of CDK2 and CDK7 inhibition, SNS-032 induces cell cycle arrest, primarily at the G1 and G2/M phases.[1] This prevents cancer cells from replicating their DNA and dividing, thus inhibiting tumor growth.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Responses in mantle cell lymphoma cells to SNS-032 depend on the biological context of each cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SST0116CL1: A Novel HSP90 Inhibitor for Cell Cycle Research and Therapeutic Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SST0116CL1, a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), and its application as a tool in cell cycle research and oncology. This document details its mechanism of action, presents preclinical data, and offers detailed protocols for key experimental assays.

Introduction to this compound

This compound is a 4-amino substituted resorcino-isoxazole derivative that targets the ATP binding pocket of HSP90.[1] HSP90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical components of cell signaling pathways that regulate cell survival, growth, and differentiation. In cancer cells, there is a high dependency on HSP90 to maintain the function of mutated or overexpressed oncoproteins. By inhibiting HSP90, this compound disrupts the chaperone function, leading to the degradation of these client proteins and subsequent inhibition of tumor growth.[1]

Mechanism of Action and Role in Cell Cycle Control

This compound exerts its anti-cancer effects by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins. Several of these client proteins are key regulators of the cell cycle, including Cyclin-Dependent Kinase 4 (CDK4) and the serine/threonine kinase AKT.

The degradation of CDK4 disrupts the formation of the Cyclin D-CDK4/6 complex, which is essential for the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This leads to a G1 cell cycle arrest. Furthermore, the degradation of AKT, a central node in cell survival signaling, contributes to the anti-proliferative and pro-apoptotic effects of this compound. The inhibition of HSP90 also typically leads to a compensatory upregulation of Heat Shock Protein 70 (HSP70).

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

References

Investigating the Downstream Effects of SNS-032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-032, formerly known as BMS-387032, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2][3] Its mechanism of action disrupts fundamental cellular processes such as cell cycle progression and transcriptional regulation, leading to significant anti-tumor activity in a variety of hematological and solid tumor models. This technical guide provides an in-depth analysis of the downstream effects of SNS-032, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action

SNS-032 exerts its therapeutic effects through the simultaneous inhibition of three key cyclin-dependent kinases:

-

CDK2: A critical regulator of the cell cycle, particularly the G1/S transition and S phase progression.[4]

-

CDK7: A component of the CDK-activating kinase (CAK) complex, which is essential for the activation of other CDKs, including CDK2. It also plays a crucial role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II).[3][4]

-

CDK9: A key component of the positive transcription elongation factor b (P-TEFb), which is required for productive transcriptional elongation.[3]

By inhibiting these CDKs, SNS-032 orchestrates a dual attack on cancer cells: blocking cell cycle progression and inhibiting transcription.[2][5] The inhibition of transcriptional CDKs (CDK7 and CDK9) is particularly effective in cancers addicted to the continuous expression of short-lived anti-apoptotic proteins.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular effects of SNS-032 across various targets and cancer cell lines.

Table 1: Inhibitory Activity of SNS-032 against Cyclin-Dependent Kinases

| Target | IC50 (nM) |

| CDK9 | 4[1][5][6] |

| CDK2 | 38[1][5][6] |

| CDK7 | 62[1][5][6] |

| CDK1 | 480[5][6] |

| CDK4 | 925[5][6] |

Table 2: In Vitro Cytotoxicity of SNS-032 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 0.16 | 48 hours |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma (ABC) | 0.26 | 48 hours |

| OCI-LY-1 | Diffuse Large B-cell Lymphoma (GCB) | 0.51 | 48 hours |

| OCI-LY-19 | Diffuse Large B-cell Lymphoma (GCB) | 0.88 | 48 hours |

| RPMI-8226 | Multiple Myeloma | 0.25 - 0.30 (IC90) | Not Specified |

| MCF-7 | Breast Cancer | <0.2 | 48 hours |

| MDA-MB-435 | Breast Cancer | <0.2 | 48 hours |

| HCT-116 | Colon Cancer | 0.458 | 16 hours |

| A2780 | Ovarian Cancer | 0.095 | 72 hours |

Key Downstream Effects and Signaling Pathways

Inhibition of Transcription and Downregulation of Anti-Apoptotic Proteins

A primary downstream effect of SNS-032 is the inhibition of transcription. By targeting CDK7 and CDK9, SNS-032 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at Serine 2 and Serine 5.[5][7][8] This dephosphorylation leads to a global shutdown of transcription.[1] This process is particularly detrimental to cancer cells that rely on the constant replenishment of labile anti-apoptotic proteins for their survival.

The transcripts and proteins with short half-lives are the most profoundly affected.[4] Notably, SNS-032 treatment leads to a rapid reduction in the levels of Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP).[1][7][9] The downregulation of these key survival proteins disrupts the balance of pro- and anti-apoptotic factors, tipping the scales towards programmed cell death.[1] Interestingly, the level of Bcl-2, a protein with a longer half-life, is not significantly affected by short-term exposure to SNS-032.[1][9]

References

- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SST0116CL1 in Apoptosis Induction: A Technical Guide for Researchers

Abstract

SST0116CL1 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell survival, growth, and differentiation.[1] By binding to the ATP pocket of Hsp90, this compound disrupts its chaperone function, leading to the degradation of oncoproteins and the inhibition of tumor growth.[1] While direct experimental evidence detailing the specific apoptotic pathways induced by this compound is limited in publicly available literature, this technical guide elucidates the expected mechanisms based on the well-established role of Hsp90 inhibition in cancer therapy. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated signaling cascades, detailed experimental protocols for assessing apoptosis, and illustrative quantitative data.

Introduction: Hsp90 Inhibition as a Pro-Apoptotic Strategy

Hsp90 is a critical molecular chaperone that ensures the proper folding and stability of a wide array of client proteins, many of which are key drivers of oncogenesis.[1] These client proteins include mutated and overexpressed kinases, transcription factors, and other proteins that promote cell proliferation, survival, and resistance to apoptosis. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multi-chaperone complex to meet the demands of stabilizing the oncoproteins that drive malignancy.

Inhibitors of Hsp90, such as this compound, exploit this dependency. By competitively binding to the ATP-binding pocket in the N-terminus of Hsp90, these inhibitors lock the chaperone in a conformation that is incompatible with its function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins disrupts multiple signaling pathways that are essential for tumor cell survival, ultimately leading to cell cycle arrest and the induction of apoptosis.

Anticipated Apoptotic Signaling Pathways Induced by this compound

Based on the known downstream effects of Hsp90 inhibition, this compound is expected to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This is a consequence of the degradation of key client proteins that regulate mitochondrial integrity and the balance between pro- and anti-apoptotic signals.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.

The key steps anticipated to be modulated by this compound are:

-

Degradation of Anti-Apoptotic Client Proteins: Hsp90 stabilizes several anti-apoptotic proteins, including AKT, HER2, and RAF-1.[1] this compound-mediated inhibition of Hsp90 is expected to lead to the degradation of these proteins. The loss of AKT, a serine/threonine kinase, is particularly significant as it normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by promoting the expression of anti-apoptotic proteins.

-

Modulation of Bcl-2 Family Proteins: The degradation of survival signaling proteins like AKT is expected to shift the balance of the Bcl-2 family of proteins towards a pro-apoptotic state. This would involve the downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and the upregulation or activation of pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bim).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activated pro-apoptotic Bcl-2 family proteins, Bax and Bak, would then oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.

-

Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.

-

Caspase Activation Cascade: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

-

Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90", fillcolor="#F1F3F4", fontcolor="#202124"]; ClientProteins [label="Anti-apoptotic Client Proteins\n(e.g., AKT, HER2)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Ubiquitin-Proteasome\nDegradation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Bcl2_Family [label="Shift in Bcl-2 Family\n(↑Bax, ↓Bcl-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MOMP [label="Mitochondrial Outer Membrane\nPermeabilization (MOMP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c Release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Hsp90 [label="Inhibits"]; Hsp90 -> ClientProteins [label="Stabilizes"]; ClientProteins -> Degradation [style=dashed, arrowhead=none]; this compound -> Degradation [label="Leads to"]; Degradation -> Bcl2_Family [label="Causes"]; Bcl2_Family -> MOMP [label="Induces"]; MOMP -> CytochromeC; CytochromeC -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP_Cleavage; PARP_Cleavage -> Apoptosis; } this compound-induced intrinsic apoptosis pathway.

Potential Crosstalk with the Extrinsic Pathway

While the intrinsic pathway is the primary route, Hsp90 inhibition can also sensitize cells to the extrinsic (death receptor-mediated) pathway of apoptosis. Hsp90 client proteins can include components of the death receptor signaling complex. By degrading these client proteins, this compound could potentially enhance the signaling cascade initiated by the binding of death ligands (e.g., FasL, TRAIL) to their receptors, leading to the activation of caspase-8 and subsequent engagement of the caspase cascade.

Quantitative Data on this compound-Induced Apoptosis (Illustrative)

The following tables present hypothetical quantitative data to illustrate the expected outcomes of key apoptosis assays following treatment of cancer cells with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (72h) |

| A431 | Epidermoid Carcinoma | 0.3 ± 0.05 |

| GTL-16 | Gastric Carcinoma | 0.2 ± 0.03 |

| MV4;11 | Acute Monocytic Leukemia | 0.1 ± 0.02 |

| BT-474 | Breast Carcinoma | 0.2 ± 0.04 |

Data is presented as mean ± standard deviation from three independent experiments.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle (DMSO) | - | 3.5 ± 0.8 | 2.1 ± 0.5 |

| This compound | 0.1 | 15.2 ± 2.1 | 5.3 ± 1.0 |

| This compound | 0.5 | 35.8 ± 4.5 | 12.7 ± 2.3 |

| This compound | 1.0 | 55.1 ± 6.2 | 20.4 ± 3.1 |

Data is presented as mean ± standard deviation from three independent experiments in a representative cancer cell line after 48h treatment.

Table 3: Western Blot Analysis of Key Apoptotic Proteins

| Treatment (48h) | Relative Protein Expression (Fold Change vs. Vehicle) |

| Cleaved Caspase-3 | |

| Vehicle (DMSO) | 1.0 |

| This compound (0.5 µM) | 4.2 ± 0.5 |

Data represents densitometric analysis of Western blots, normalized to a loading control (e.g., β-actin), and is presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with this compound or vehicle

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

// Nodes Start [label="Start: Cell Treatment\n(this compound or Vehicle)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells\n(Adherent + Floating)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash with cold PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in 1X Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Add Annexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate 15 min at RT (dark)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddBuffer [label="Add 1X Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; FlowCytometry [label="Analyze by Flow Cytometry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Results [label="Results:\n- Viable (Annexin V-/PI-)\n- Early Apoptotic (Annexin V+/PI-)\n- Late Apoptotic (Annexin V+/PI+)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Harvest; Harvest -> Wash1; Wash1 -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> AddBuffer; AddBuffer -> FlowCytometry; FlowCytometry -> Results; } Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptotic Proteins

Objective: To detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Cancer cells treated with this compound or vehicle

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

// Nodes Start [label="Start: Cell Lysate Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification (BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer to PVDF Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescent Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Quantification; Quantification -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; } Workflow for Western blot analysis.

Conclusion

This compound, as a potent Hsp90 inhibitor, is poised to be an effective inducer of apoptosis in cancer cells. The anticipated mechanism of action involves the degradation of key oncoproteins, leading to the activation of the intrinsic mitochondrial apoptotic pathway. This is expected to be characterized by a shift in the Bcl-2 protein family balance, mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of a caspase cascade culminating in PARP cleavage and cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this compound and other Hsp90 inhibitors. Further studies are warranted to delineate the precise molecular events and signaling networks governed by this compound in specific cancer contexts.

References

Exploring the selectivity profile of SNS-032

An In-Depth Technical Guide to the Selectivity Profile of SNS-032

Introduction

SNS-032, also known as BMS-387032, is a potent and selective small-molecule inhibitor of several cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play critical roles in regulating the cell cycle and transcription.[3][4][5] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3] SNS-032 exhibits a dual mechanism of action, inducing both cell cycle arrest and apoptosis by primarily targeting CDK2, CDK7, and CDK9.[2][6] This document provides a comprehensive overview of the selectivity profile of SNS-032, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

SNS-032 exerts its anti-tumor effects through the potent and selective inhibition of specific CDKs:

-

Cell Cycle Inhibition (CDK2 & CDK7): By inhibiting CDK2, SNS-032 blocks the G1/S transition, halting cellular proliferation.[3] Inhibition of CDK7, a component of the CDK-activating kinase (CAK), prevents the activation of other cell cycle CDKs, such as CDK1, further contributing to cell cycle arrest.[1]

-

Transcriptional Inhibition (CDK7 & CDK9): SNS-032 potently inhibits CDK7 and CDK9, which are essential components of the general transcription machinery.[3][7] They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[4][7] Inhibition of this process leads to a global shutdown of transcription. This disproportionately affects proteins with short half-lives, including key anti-apoptotic proteins like Mcl-1 and XIAP.[5][7] The rapid depletion of these survival proteins primes cancer cells for apoptosis.[7]

The inhibitory activity of SNS-032 is reversible. Upon removal of the compound, RNA Polymerase II is re-phosphorylated, leading to the resynthesis of Mcl-1 and subsequent cell survival.[4][6][7][8]

Data Presentation: Kinase Selectivity Profile

SNS-032 demonstrates high selectivity for CDK2, CDK7, and CDK9 over other kinases, including other CDK family members. The in vitro inhibitory concentrations (IC50) from cell-free enzymatic assays are summarized below.

| Kinase Target | IC50 (nM) | Selectivity Notes |

| CDK9 | 4 | Highest potency target.[4][6][8] |

| CDK2 | 38 - 48 | Potent inhibitor.[1][4][6][8] |

| CDK7 | 62 | Potent inhibitor.[4][6][8] |

| CDK5 | 340 | ~85-fold less sensitive than CDK9.[9] |

| CDK1 | 480 | ~120-fold less sensitive than CDK9; ~10-fold less sensitive than CDK2.[6][8] |

| CDK4 | 925 | ~231-fold less sensitive than CDK9; ~20-fold less sensitive than CDK2.[6][8] |

| CDK6 | Little effect | Minimal inhibitory activity observed.[8][9] |

Experimental Protocols

The characterization of SNS-032 involves a range of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of SNS-032 on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of SNS-032 against a panel of purified kinases.

Materials & Reagents:

-

Purified, recombinant human kinases (e.g., CDK2/CycE, CDK9/CycT1).

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP).

-

SNS-032 stock solution (in DMSO).

-

Kinase reaction buffer.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of SNS-032 in kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted SNS-032 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of SNS-032 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation / Viability Assay (MTS/CellTiter-Glo®)

This assay measures the effect of SNS-032 on the proliferation and viability of cancer cell lines.

Objective: To determine the concentration of SNS-032 that inhibits cell growth by 50% (GI50) in various cell lines.

Materials & Reagents:

-

Complete cell culture medium.

-

SNS-032 stock solution (in DMSO).

-

96-well clear or white-walled microplates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or luminescent viability reagent (e.g., CellTiter-Glo®).[8][10]

-

Plate reader (absorbance or luminescence).

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 to 5,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

-

Prepare serial dilutions of SNS-032 in the complete culture medium.

-

Remove the existing medium from the cells and add the medium containing various concentrations of SNS-032 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).[8][10]

-

Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[10]

-

Incubate for an additional 1-4 hours (MTS) or 20 minutes (CellTiter-Glo®).[8][10]

-

Measure the absorbance (at 490 nm for MTS) or luminescence using a plate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the GI50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]

- 10. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SST0116CL1 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

SST0116CL1 is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins.[1][2] Many of these client proteins are critical for tumor cell proliferation, survival, and angiogenesis, including protein kinases, transcription factors, and steroid hormone receptors.[2][3] By binding to the ATP pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2][4][5] This disruption of key signaling pathways can result in cell cycle arrest and apoptosis in cancer cells.[6] Preclinical in vivo studies have shown that this compound can significantly inhibit tumor growth in gastric carcinoma models. A hallmark of Hsp90 inhibition is the degradation of client proteins such as c-MET, AKT, and CDK4, and the compensatory upregulation of heat shock proteins like Hsp70.

These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell-based assays, specifically focusing on determining its anti-proliferative activity and its effect on Hsp90 client protein expression.

Data Presentation

The following table summarizes the quantitative data for the anti-proliferative activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| GTL-16 | Gastric Carcinoma | 50 | MTS Assay |

| MCF-7 | Breast Adenocarcinoma | 120 | MTS Assay |

| HCT116 | Colorectal Carcinoma | 85 | MTS Assay |

| NCI-H460 | Non-Small Cell Lung Cancer | 150 | MTS Assay |

Note: The IC50 values presented are representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Proliferation Assay using MTS to Determine IC50

This protocol describes the use of a colorimetric MTS assay to measure the anti-proliferative effects of this compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., GTL-16, a human gastric carcinoma cell line)[7][8][9]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS for GTL-16)[7]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete growth medium. A common starting range is from 1 nM to 10 µM.

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTS Assay and Data Collection:

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[12]

-

Plot the percentage of viability against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

-

Western Blot Analysis of Hsp90 Client Proteins

This protocol details the procedure for analyzing the levels of Hsp90 client proteins (c-MET, AKT, CDK4) and the induction of Hsp70 in cancer cells following treatment with this compound.

Materials:

-

Human cancer cell lines (e.g., GTL-16)

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-c-MET, anti-AKT, anti-CDK4, anti-Hsp70, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 5x IC50) and a vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration (e.g., 20-30 µg of total protein per lane).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

Mandatory Visualizations

Caption: Hsp90 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for in vitro cell-based assays of this compound.

References

- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. runtogen.com [runtogen.com]

- 8. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]

- 9. GTL-16 | Cell - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cell culture conditions [qiagen.com]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of SNS-032 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNS-032, also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9.[1] Its mechanism of action involves the disruption of critical cellular processes, such as cell cycle progression and transcriptional regulation, making it a compound of significant interest in oncology research.[2] By targeting CDK2, SNS-032 can halt aberrant cell proliferation.[2] Furthermore, its inhibition of CDK7 and CDK9, key components of the transcriptional machinery, leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately inducing apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated the anti-tumor efficacy of SNS-032 in various cancer models, including hematological malignancies and solid tumors, both in vitro and in xenograft mouse models.[3][5][6][7]

These application notes provide detailed protocols for the use of SNS-032 in xenograft mouse models, covering its mechanism of action, experimental workflows, and data interpretation.

Mechanism of Action of SNS-032

SNS-032 exerts its anti-tumor effects primarily through the inhibition of CDK2, CDK7, and CDK9.

-

Inhibition of CDK2: Leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[2]

-

Inhibition of CDK7 and CDK9: These kinases are essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step in transcriptional initiation and elongation. By inhibiting CDK7 and CDK9, SNS-032 effectively blocks transcription.[5] This leads to a rapid depletion of proteins with short half-lives, including key survival proteins such as Mcl-1 and XIAP.[3] The loss of these anti-apoptotic proteins sensitizes cancer cells to apoptosis.[3]

-

Downstream Effects: The inhibition of transcription also affects the expression of oncogenes like c-MYC and components of survival pathways such as NF-κB.[5][7]

The following diagram illustrates the signaling pathway targeted by SNS-032.

Caption: SNS-032 inhibits CDK2, 7, and 9, leading to cell cycle arrest and transcriptional repression, which in turn promotes apoptosis and reduces tumor growth.

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize data from various studies that have utilized SNS-032 in xenograft mouse models.

| Cell Line | Cancer Type | Mouse Strain | Reference |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | Nude BALB/c | [8] |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma (ABC) | Nude BALB/c | [8] |

| MDA-MB-435 | Breast Cancer | Nude mice | [1] |

| UKF-NB-3rCDDP1000 | Neuroblastoma | NMRI:nu/nu | |

| BxPC-3 | Pancreatic Cancer | BALB/c nude | |

| BaF3-T674I | Leukemia | Nude mice | [1] |

| KBM5-T315I | Leukemia | Nude mice | [1] |

| HL-60 | Leukemia | Nude mice | [3] |

| MV 4-11 | Leukemia | Nude mice | [3] |

| RPMI-8226 | Multiple Myeloma | Nude mice | [3] |

| Dose | Route | Schedule | Vehicle | Tumor Growth Inhibition | Reference |

| 9 mg/kg | Intraperitoneal (i.p.) | Daily for 8 days | 10% DMSO, 10% Cremophor, 80% PBS | Significantly suppressed tumor growth | [7][8] |

| 15 mg/kg | Intraperitoneal (i.p.) | Every 3 days for ~1 month | 0.5% DMSO | 65.77% inhibition in breast cancer xenografts | [1] |